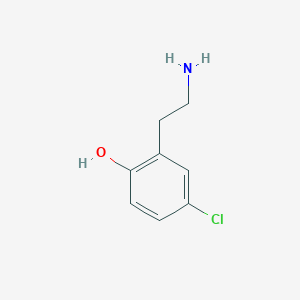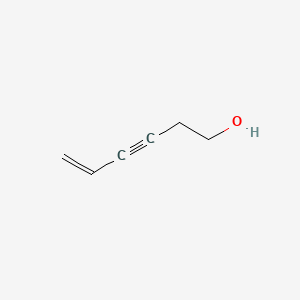
Hex-5-en-3-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hex-5-en-3-yn-1-ol is an organic compound with the molecular formula C₆H₈O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is notable for its unique structure, which includes both a double bond (alkene) and a triple bond (alkyne) within the same molecule. This dual functionality makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hex-5-en-3-yn-1-ol can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with an appropriate alkyne precursor under specific conditions. The reaction typically requires a catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chemical processes. These processes are designed to maximize yield and minimize costs. Industrial production methods may include continuous flow reactors and advanced catalytic systems to ensure efficient synthesis. The choice of raw materials and reaction conditions is optimized to achieve high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hex-5-en-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to alkanes or alkenes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Various substituted alcohols
Applications De Recherche Scientifique
Hex-5-en-3-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study enzyme-catalyzed reactions and metabolic pathways involving alkyne and alkene groups.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a building block for drug development.
Industry: this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of Hex-5-en-3-yn-1-ol involves its interaction with various molecular targets and pathways. The presence of both alkene and alkyne groups allows it to participate in a wide range of chemical reactions. These reactions can modify the structure and function of biological molecules, leading to various biological effects. The specific molecular targets and pathways depend on the context in which this compound is used, such as in enzyme-catalyzed reactions or drug development.
Comparaison Avec Des Composés Similaires
Hex-5-en-3-yn-1-ol can be compared with other similar compounds, such as:
Hex-5-en-1-ol: This compound has a similar structure but lacks the triple bond, making it less reactive in certain types of chemical reactions.
Hex-3-yn-1-ol: This compound has the triple bond in a different position, which can affect its reactivity and the types of reactions it undergoes.
Pent-4-en-1-ol: This compound has a shorter carbon chain and lacks the triple bond, resulting in different chemical properties and applications.
This compound is unique due to its dual functionality, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
28916-38-3 |
|---|---|
Formule moléculaire |
C6H8O |
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
hex-5-en-3-yn-1-ol |
InChI |
InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2,7H,1,5-6H2 |
Clé InChI |
WNMUESKTGKNUAM-UHFFFAOYSA-N |
SMILES canonique |
C=CC#CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoic acid](/img/structure/B13386133.png)
![4-O-[2-(tert-butylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-3-phenylpropyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-3-phenylpropyl] but-2-enedioate;1-O-methyl 4-O-[3-phenyl-2-(propan-2-ylsulfonylamino)propyl] but-2-enedioate](/img/structure/B13386139.png)
![N'-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B13386146.png)


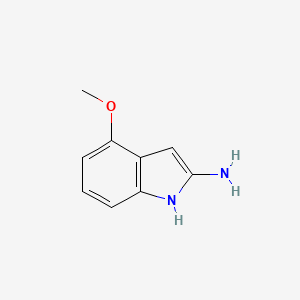
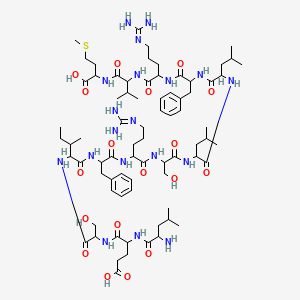
![(2S,3R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxy-3-methyloxolan-3-ol](/img/structure/B13386173.png)
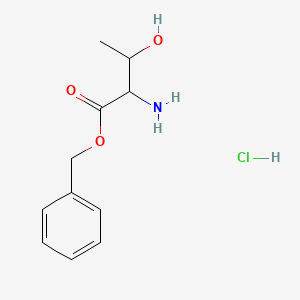
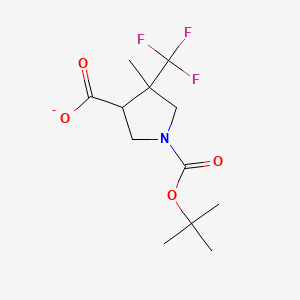
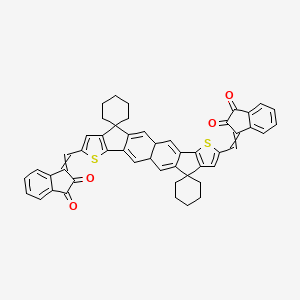
![(2S,4R)-4-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13386194.png)
![disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13386197.png)
